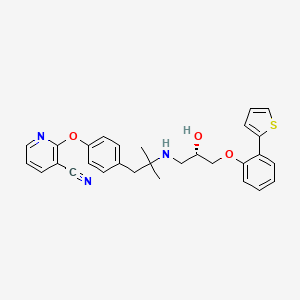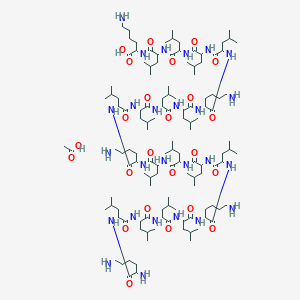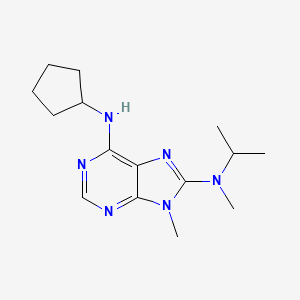![molecular formula C22H27N7O2S B608742 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one CAS No. 1951483-29-6](/img/structure/B608742.png)
6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
Descripción general
Descripción
LY3214996 is an inhibitor of ERK1 and ERK2 (IC50 = 5 nM for both). It inhibits cell proliferation of tumor cells in vitro, including those expressing B-RAF, N-Ras, or K-Ras mutations. LY3214996 inhibits tumor growth in B-RAF or N-Ras mutant melanoma, B-RAF or K-Ras mutant colorectal, lung, and pancreatic cancer mouse xenograft models, as well as patient-derived xenograft (PDX) mouse models.
LY-3214996 is a otent and selective, orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, with potential antineoplastic activity. Upon oral administration, LY3214996 inhibits both ERK 1 and 2, thereby preventing the activation of mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival.
Aplicaciones Científicas De Investigación
Cancer Therapy: Targeting RAS-Driven Lung Cancer
LY3214996 has shown promise as a treatment strategy for RAS-driven lung cancer. It functions as an ATP-competitive ERK1/2 inhibitor, which is significant because RAS gene mutations are the most frequent oncogenic events in lung cancer, activating multiple RAS-centric signaling networks . The intermittent application of LY3214996 has demonstrated single-agent activity in patient-derived xenograft (PDX) models of RAS-mutant lung cancer .
Precision Medicine: ERK Pathway–Driven Cancers
The compound targets cancers driven by the ERK pathway, which is critical in oncogenesis. Aberrations in this pathway are common in approximately 30% of human cancers. LY3214996’s inhibition of the ERK pathway provides an opportunity to overcome resistance to BRAF- and MEK-targeted therapies, offering a therapeutic approach toward precision medicine .
Pharmacodynamics: Inhibition of Phospho-p90RSK1
In pharmacodynamic studies, LY3214996 treatment inhibited the biomarker phospho-p90RSK1 in cells and tumors. This inhibition correlated with LY3214996 exposures and antitumor activities, suggesting its potential as a pharmacodynamic biomarker for ERK pathway inhibition .
Combination Therapies: Synergistic and Additive Effects
LY3214996 has been studied in combination with other inhibitors, showing synergistic effects with PI3K/mTOR inhibitor LY3023414 and additive effects with CDK4/6 inhibitor abemaciclib. These combinations were well tolerated and led to tumor growth inhibition in PDX models .
Treatment of MAPK Pathway Alterations
The compound has been tailored for the treatment of cancers with MAPK pathway alterations. Oral administration of LY3214996 significantly inhibits tumor growth in vivo in various cancer xenografts or PDX models, including BRAF or NRAS mutant melanoma, and BRAF or KRAS mutant colorectal, lung, and pancreatic cancers .
Overcoming Drug Resistance: BRAF-Mutant Models
LY3214996 has demonstrated antitumor activity in BRAF-mutant models with acquired resistance both in vitro and in vivo. This suggests its role in overcoming drug resistance, which is a significant challenge in cancer therapy .
Potential for Broad Application: Various Cancer Types
The broad potential of LY3214996 is highlighted by its activity against a range of cancer types harboring different mutations. This includes its use in cancers with BRAF, RAS, NF1, MAP2K1/2, and other MAPK alterations, indicating its versatility as an anticancer agent .
Propiedades
IUPAC Name |
6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRPMBJODOFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Temuterkib | |
CAS RN |
1951483-29-6 | |
| Record name | Temuterkib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1951483296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEMUTERKIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q46LFE6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary molecular target of LY3214996?
A1: LY3214996 is a highly selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , ]
Q2: How does LY3214996's inhibition of ERK1/2 affect downstream signaling?
A2: By inhibiting ERK1/2, LY3214996 prevents the phosphorylation of downstream targets such as p90RSK1 (Ribosomal S6 Kinase 1), S6 kinase, and ribosomal protein S6, ultimately inhibiting the MAPK/ERK signaling pathway. [, , , ]
Q3: What is the significance of inhibiting the MAPK/ERK signaling pathway in cancer?
A3: The MAPK/ERK pathway is frequently dysregulated in various cancers, contributing to tumor cell proliferation, survival, metastasis, and drug resistance. Inhibiting this pathway can hinder tumor growth and potentially overcome resistance to other therapies. [, , , , , , , ]
Q4: Does LY3214996 affect other signaling pathways besides MAPK/ERK?
A4: While LY3214996 demonstrates high selectivity for ERK1/2, studies suggest it can also impact the PI3K/Akt pathway, potentially by reducing the phosphorylation of c-Raf, a key component upstream of ERK in the MAPK pathway. [, , , ]
Q5: What is the impact of LY3214996 on cellular processes like cell cycle progression and apoptosis?
A5: LY3214996 has been shown to induce G0/G1 cell cycle arrest and promote apoptosis in various cancer cell lines. These effects are mediated through the inhibition of ERK1/2 and the downstream consequences on cell cycle regulators and pro-apoptotic proteins. [, , ]
Q6: What is the molecular formula and weight of LY3214996?
A6: The molecular formula of LY3214996 is C24H29N7O2S. Its molecular weight is 479.6 g/mol. []
Q7: Is there information available on the spectroscopic data of LY3214996?
A7: The provided research articles do not delve into the detailed spectroscopic characterization of LY3214996.
Q8: How do structural modifications of LY3214996 affect its activity and potency?
A8: Specific structure-activity relationship (SAR) studies concerning LY3214996 modifications are not elaborated on in the provided research.
Q9: Have any analogs of LY3214996 been developed with improved potency or selectivity?
A9: The research articles do not mention the development of specific LY3214996 analogs.
Q10: What is known about the stability of LY3214996 under various conditions?
A10: Detailed stability studies under different conditions are not provided in the available research.
Q11: What formulation strategies have been explored to improve LY3214996's stability, solubility, or bioavailability?
A12: While specific formulation strategies are not discussed, LY3214996's successful oral administration in preclinical models and clinical trials suggests the development of formulations enabling adequate bioavailability. [, , ]
Q12: What is known about the compliance of LY3214996 with SHE (Safety, Health, and Environment) regulations?
A12: Specific details regarding SHE compliance are not provided in the research articles.
Q13: Has the environmental impact and degradation of LY3214996 been assessed?
A13: The research articles primarily focus on the therapeutic potential of LY3214996 and do not explore its environmental impact or degradation pathways.
Q14: What are the key pharmacokinetic properties of LY3214996?
A15: Research indicates LY3214996 exhibits an acceptable safety profile and favorable pharmacokinetic properties, with studies reporting oral bioavailability of 75.4% in dogs. [, , ]
Q15: How does the pharmacodynamic activity of LY3214996 correlate with its pharmacokinetic profile?
A16: LY3214996's pharmacodynamic effects, like phospho-p90RSK1 inhibition in tumors, are reportedly correlated with its exposure levels and demonstrate sustained target inhibition for significant periods, contributing to its antitumor activities. [, ]
Q16: What in vitro assays have been employed to evaluate LY3214996's efficacy?
A17: Various in vitro assays, including cell proliferation assays, colony formation assays, cell cycle analysis, apoptosis assays (caspase activity, TUNEL), and migration/invasion assays (transwell, wound healing), have been used to assess LY3214996's efficacy against different cancer cell lines. [, , , , , , , , , , , , , ]
Q17: What animal models have been used to study LY3214996's in vivo activity?
A18: LY3214996 has demonstrated efficacy in several in vivo cancer models, including xenograft and patient-derived xenograft (PDX) models of melanoma, colorectal cancer, lung cancer, pancreatic cancer, and others. [, , , , , , , , , , ]
Q18: What is the status of LY3214996 in clinical trials?
A19: LY3214996 has progressed to Phase I/II clinical trials for patients with advanced cancers harboring MAPK pathway alterations. These trials aim to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy as a monotherapy and in combination with other agents. [, , , , ]
Q19: Are there any known mechanisms of resistance to LY3214996?
A20: While specific resistance mechanisms to LY3214996 are not fully elucidated, research suggests that reactivation of ERK signaling and compensatory activation of parallel pathways like PI3K/Akt could contribute to resistance. [, , , , ]
Q20: Does LY3214996 exhibit cross-resistance with other ERK inhibitors or MAPK pathway inhibitors?
A20: Detailed investigations on cross-resistance patterns with other ERK inhibitors or MAPK pathway inhibitors are limited in the provided research.
Q21: Have any specific drug delivery strategies been investigated for LY3214996?
A21: The research articles do not provide details on targeted drug delivery approaches for LY3214996.
Q22: Can phospho-p90RSK1 serve as a pharmacodynamic biomarker for LY3214996 activity?
A25: Yes, studies have shown that phospho-p90RSK1 levels in tumor tissues can be used as a pharmacodynamic biomarker to assess LY3214996's target engagement and inhibition. [, ]
Q23: What analytical methods have been used to characterize and quantify LY3214996?
A23: Specific details on the analytical methods employed for LY3214996 characterization and quantification are not extensively described in the provided research.
Q24: Is there evidence of LY3214996 inducing an immune response or exhibiting immunogenicity?
A24: The research articles do not present data regarding LY3214996's immunogenicity or its potential to elicit immune responses.
Q25: Has LY3214996 been found to interact with drug transporters or metabolizing enzymes?
A25: The provided research does not delve into specific drug-transporter interactions or LY3214996's effects on drug-metabolizing enzymes.
Q26: Is LY3214996 biocompatible and biodegradable?
A26: Information regarding LY3214996's biocompatibility and biodegradability is not available in the provided research.
Q27: Are there any known alternatives or substitutes for LY3214996 in terms of therapeutic targets or mechanisms of action?
A31: Several other ERK1/2 inhibitors are currently under investigation, and some have progressed to clinical trials. Additionally, other MAPK pathway inhibitors, such as MEK inhibitors, are already used clinically. The efficacy and safety profiles of these alternatives compared to LY3214996 require further investigation. [, , ]
Q28: Have any strategies for recycling or waste management related to LY3214996 been explored?
A28: The provided research focuses on LY3214996's therapeutic potential and does not cover aspects related to its recycling or waste management.
Q29: What tools and resources are essential for advancing research on LY3214996?
A33: Continued research on LY3214996 would necessitate access to advanced preclinical models, comprehensive genomic profiling platforms, high-throughput screening technologies, and robust clinical trial infrastructure. [, , ]
Q30: What are some historical milestones in the development of ERK1/2 inhibitors as cancer therapeutics?
A34: The development of selective and potent ERK1/2 inhibitors like LY3214996 represents a significant milestone in targeting the MAPK pathway for cancer treatment. Earlier efforts faced challenges related to selectivity and toxicity, but advancements in drug discovery have led to the emergence of promising clinical candidates. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)

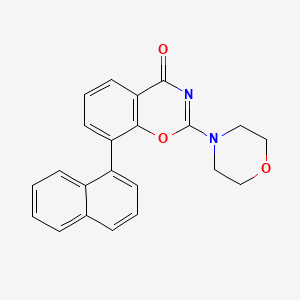
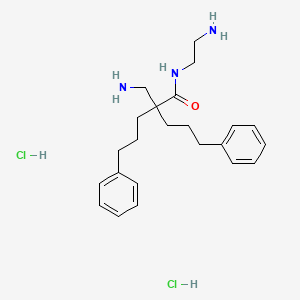
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)
